

# Application Notes: Infrared Spectroscopy of Matrix-Isolated Dioxygen Monofluoride (O<sub>2</sub>F)

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## Compound of Interest

Compound Name: Dioxygen monofluoride

Cat. No.: B100063

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## Introduction

**Dioxygen monofluoride** (O<sub>2</sub>F) is a highly reactive radical species of significant interest in fields such as atmospheric chemistry and the study of bonding in fluorine-oxygen compounds. [1] Due to its inherent instability under normal conditions, specialized techniques are required for its characterization. Matrix isolation infrared (IR) spectroscopy is a powerful method for studying such transient species. [2][3][4] This technique involves trapping the reactive molecule in an inert, solid matrix at cryogenic temperatures, which inhibits diffusion and reaction, allowing for detailed spectroscopic analysis. [2][3] These application notes provide a summary of the methodology and key spectroscopic data for the characterization of O<sub>2</sub>F using this technique.

## Principle of the Method

The matrix isolation technique involves the co-deposition of a precursor mixture (e.g., fluorine and oxygen) diluted in a large excess of an inert gas (the matrix) onto a cryogenic surface. [3] Subsequent in situ photolysis of the precursors generates the species of interest, in this case, the O<sub>2</sub>F radical. [5][6] The low temperature of the matrix (typically 4-20 K) prevents the rotation of the trapped molecules, resulting in sharp, well-resolved vibrational bands in the infrared spectrum. [3][4] Isotopic substitution studies can be employed to confirm the vibrational assignments and provide insights into the molecular structure and bonding. [5][6]

## Applications

- **Vibrational Analysis:** Determination of the fundamental vibrational frequencies of the  $\text{O}_2\text{F}$  radical, which are crucial for understanding its molecular structure and force field.
- **Bonding Studies:** The vibrational frequencies, particularly the O-O stretching mode, provide insight into the nature of the bonding within the molecule, indicating a double-bond character for the O-O bond.[\[5\]](#)[\[6\]](#)
- **Isotopic Substitution Studies:** Confirmation of the identity of the absorbing species and the assignment of vibrational modes through the analysis of isotopic shifts.[\[5\]](#)[\[6\]](#)
- **Reaction Dynamics:** The matrix environment allows for the study of the formation of  $\text{O}_2\text{F}$  from its precursors and its subsequent reactions upon controlled annealing of the matrix.

## Experimental Protocols

### 1. Preparation of the Gas Mixture

A gaseous mixture of fluorine ( $\text{F}_2$ ) and oxygen ( $\text{O}_2$ ) diluted in an inert matrix gas (e.g., nitrogen, argon, or oxygen) is prepared using standard manometric procedures in a glass vacuum system. The typical ratio of matrix gas to reactants (M/R) should be high to ensure good isolation, generally in the range of 200:1 to 1000:1. A representative mixture would be  $\text{F}_2\text{:O}_2\text{:Ar}$  in the ratio of 1:1:200. For isotopic studies, oxygen enriched with  $^{18}\text{O}$  is used.[\[6\]](#)

### 2. Matrix Deposition and Photolysis

The experimental setup consists of a low-temperature cryostat capable of reaching temperatures of 20 K or lower, equipped with an infrared-transparent window (e.g., CsI). The gas mixture is deposited onto the cold window at a controlled rate. The  $\text{O}_2\text{F}$  radical is then generated in situ by photolysis of the deposited matrix.

- **Cryostat and Substrate:** A closed-cycle helium cryostat or a liquid hydrogen Dewar is used to cool a CsI window to approximately 20 K.
- **Deposition:** The  $\text{F}_2\text{/O}_2\text{/Matrix}$  gas mixture is slowly deposited onto the cold window.
- **Photolysis:** The deposited matrix is irradiated with a UV light source (e.g., a medium-pressure mercury arc lamp) to induce the photolysis of  $\text{F}_2$  and subsequent reaction with  $\text{O}_2$

to form O<sub>2</sub>F.[1][5][6] The duration of photolysis can be varied to control the concentration of the product.

### 3. Infrared Spectroscopic Measurement

Infrared spectra are recorded before and after photolysis to identify the absorption bands corresponding to the O<sub>2</sub>F radical.

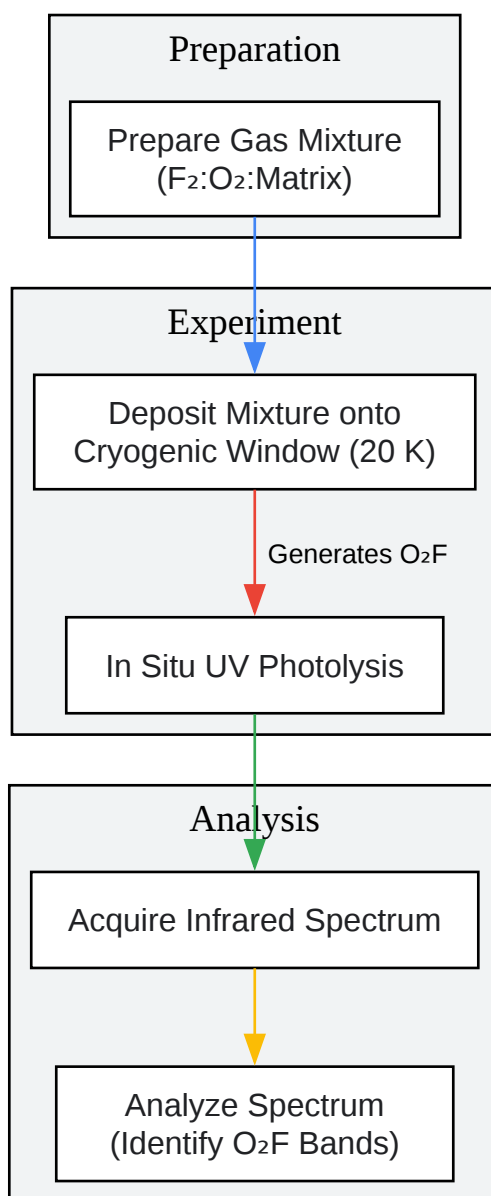
- **Spectrometer:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra. The spectral range should cover the expected vibrational frequencies of O<sub>2</sub>F.
- **Data Acquisition:** Spectra are typically recorded at a resolution of 1 cm<sup>-1</sup> or better. Multiple scans are averaged to improve the signal-to-noise ratio.
- **Analysis:** The spectrum of the deposited matrix before photolysis is used as a background. The difference spectrum reveals the absorption bands of the newly formed species. The identification of O<sub>2</sub>F is confirmed by observing its characteristic vibrational frequencies and the corresponding shifts upon isotopic substitution.[5][6]

## Data Presentation

The experimentally observed vibrational frequencies for **dioxygen monofluoride** and its isotopologues isolated in a nitrogen matrix are summarized in the table below.

Vibrational Mode	<sup>16</sup> O <sup>16</sup> OF (cm <sup>-1</sup> )	<sup>16</sup> O <sup>18</sup> OF (cm <sup>-1</sup> )	<sup>18</sup> O <sup>16</sup> OF (cm <sup>-1</sup> )	<sup>18</sup> O <sup>18</sup> OF (cm <sup>-1</sup> )	Assignment
ν <sub>1</sub>	1499.7[5][6]	1458.2	1458.2	1416.4[6]	O-O Stretch
ν <sub>2</sub>	586.4[5][6]	580.0	568.9	562.5[6]	O-F Stretch
ν <sub>3</sub>	376.0[5][6]	372.1	369.8	365.9	O-O-F Bend

## Mandatory Visualization



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Experimental workflow for matrix-isolation IR spectroscopy of  $O_2F$ .

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